molecular formula C23H23ClN2O4S B2550224 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine CAS No. 866895-23-0

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine

Cat. No.: B2550224
CAS No.: 866895-23-0
M. Wt: 458.96
InChI Key: PYQXLRPWNQOHJK-UHFFFAOYSA-N
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Description

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine is a useful research compound. Its molecular formula is C23H23ClN2O4S and its molecular weight is 458.96. The purity is usually 95%.
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Scientific Research Applications

Development of Quinolones

Quinolones, including derivatives of quinoline, have been a focal point of clinical and scientific interest since their discovery in the early 1960s. Originally identified during the synthesis of quinine, quinolones and their derivatives, such as naphthyridones, have undergone numerous modifications to enhance their antibacterial potency. These modifications include fluorine or chlorine substitution, which impacts photo-reactivity, and adjustments to molecular configuration, improving the spectrum and potency of antibacterial activity. The evolution of quinolones has significantly advanced the treatment of respiratory infections, highlighting their importance in medicinal chemistry (Andersson & MacGowan, 2003).

Quinoline Sulfonic Acids

Research on 1-substituted 4-hydroxy-3-quinolinesulfonic acids has contributed to our understanding of quinoline derivatives' structural and reactive properties. These studies have paved the way for developing novel compounds with potential applications in various scientific fields, including materials science and drug development (Skrzypek & Suwińska, 2007).

Antibacterial and Antioxidant Evaluation

Novel quinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. Such studies are crucial for discovering new therapeutic agents that combat microbial resistance and oxidative stress-related diseases. The investigation into 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives has demonstrated promising results, showcasing the potential of quinoline derivatives in developing new antibiotics and antioxidants (Jayanna et al., 2013).

Synthesis and Biological Study

The synthesis and biological evaluation of quinoline derivatives continue to be a significant area of research, with applications ranging from antimicrobial agents to potential treatments for various conditions. Studies such as those on novel 5-{(4-(6,7-dihydrothieno-[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)-methyl}quinolin-8-ol and its metal complexes have highlighted the antimicrobial properties of these compounds, underscoring their importance in developing new therapeutic agents (Patel, Patel, & Patel, 2011).

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-15-6-8-26(9-7-15)23-18-12-20-21(30-11-10-29-20)13-19(18)25-14-22(23)31(27,28)17-4-2-16(24)3-5-17/h2-5,12-15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQXLRPWNQOHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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